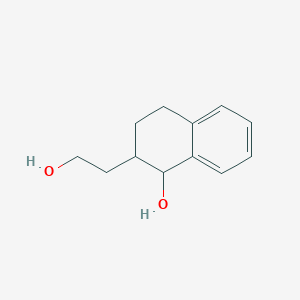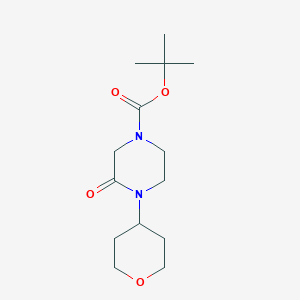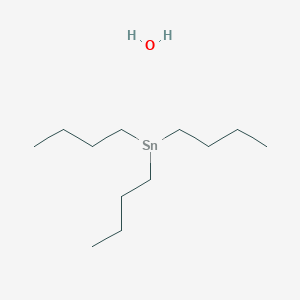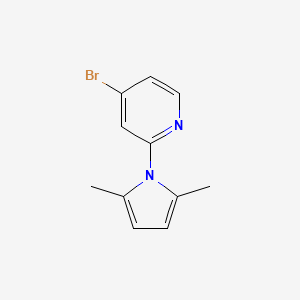
4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a bromine atom and a pyrrole ring substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Bromination: The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The final step involves coupling the brominated pyridine with the dimethyl-substituted pyrrole. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The pyrrole and pyridine rings can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
科学研究应用
4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be compared with other similar compounds, such as:
2-(2,5-Dimethyl-pyrrol-1-yl)-pyridine: Lacks the bromine atom, which affects its reactivity and applications.
4-Bromo-2-(pyrrol-1-yl)-pyridine: Lacks the methyl groups on the pyrrole ring, influencing its chemical properties.
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
4-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-7-10(12)5-6-13-11/h3-7H,1-2H3 |
InChI 键 |
JQHXHMKVCRKRMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC=CC(=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


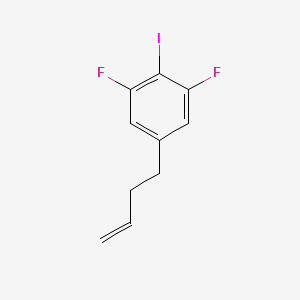
![4-[(4-Sulfophenyl)disulfanyl]benzenesulfonic acid](/img/structure/B8684394.png)
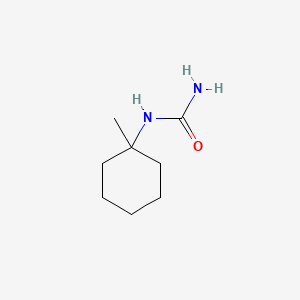
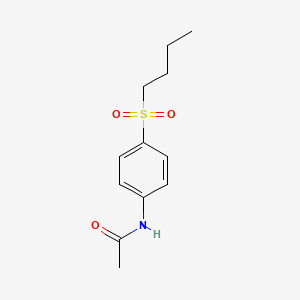
![6-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8684435.png)
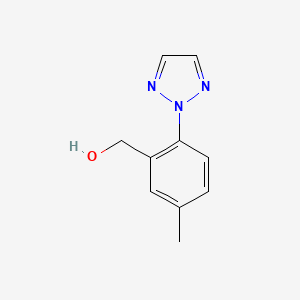
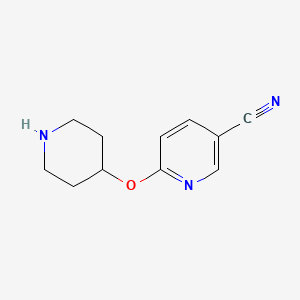
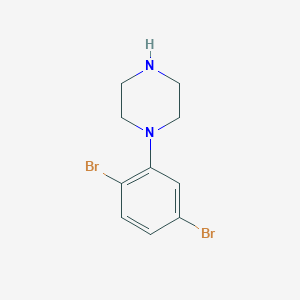
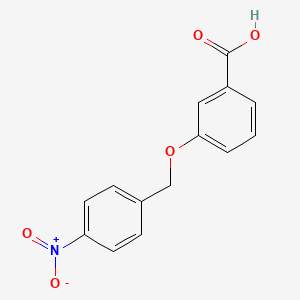
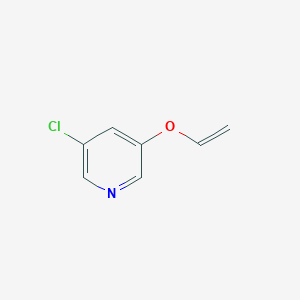
![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)
